molecular formula C21H23N5O2S B6585177 N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide CAS No. 1251602-06-8

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide

Cat. No.: B6585177
CAS No.: 1251602-06-8
M. Wt: 409.5 g/mol
InChI Key: ZTZFGNQZFIFDDK-UHFFFAOYSA-N
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Description

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide is a synthetic organic compound. Structurally complex, this molecule features a triazole ring, a piperidine ring, and a thiophene ring, making it a notable target in medicinal and pharmaceutical research. The presence of multiple functional groups suggests its potential reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common method might start with the formation of the 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole intermediate. This triazole compound can be synthesized via azide-alkyne cycloaddition, commonly referred to as the "click" reaction, under copper catalysis.

Following this, the piperidine moiety could be introduced through amide bond formation, coupling the triazole intermediate with 4-piperidinyl carboxylic acid. Finally, the thiophene ring is introduced, attaching it to the piperidinyl moiety via another amide bond formation. Throughout these steps, conditions like moderate temperatures (50-80°C), inert atmospheres (using nitrogen or argon), and solvents such as dichloromethane or dimethylformamide are often used to optimize yield and purity.

Industrial Production Methods:

In an industrial setting, the process is scaled up using large-scale reactors with similar reaction conditions. Automation and continuous flow synthesis might be employed to ensure consistent quality and efficiency. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the product's purity.

Chemical Reactions Analysis

Types of Reactions:

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide undergoes various chemical reactions:

  • Oxidation: This compound might undergo oxidation reactions at the thiophene ring or the piperidinyl nitrogen.

  • Reduction: Reduction reactions could potentially target the carbonyl groups present in the molecule.

  • Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or at the triazole ring.

Common Reagents and Conditions:

  • Oxidation: Strong oxidizers like potassium permanganate (KMnO4) under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Halogens (e.g., Br2 for bromination) or nucleophiles (e.g., NaNH2 for nucleophilic aromatic substitution).

Major Products:

  • Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

  • Reduction: Alcohols or amines from the reduction of carbonyl groups.

  • Substitution: Halogenated derivatives or nucleophile-substituted products.

Scientific Research Applications

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide holds significant potential across various scientific domains:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its interaction with biological molecules, potentially as an enzyme inhibitor.

  • Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: Utilized in material science for developing novel polymers or as a ligand in coordination chemistry.

Mechanism of Action

The compound's mechanism of action is influenced by its interaction with molecular targets such as enzymes or receptors. For instance, the triazole ring might engage in hydrogen bonding with active site residues, while the piperidinyl and thiophene rings could enhance binding affinity through hydrophobic interactions. This leads to modulation of biological pathways, potentially inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

N-{1-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}thiophene-2-carboxamide can be compared to other triazole-containing compounds:

  • 1H-1,2,3-Triazole-4-carboxamide derivatives: These compounds share the triazole moiety but might lack the piperidinyl or thiophene groups, resulting in differing pharmacological profiles.

  • Piperidine-containing compounds: The addition of the triazole and thiophene rings adds complexity and potential for varied reactivity and biological activity.

  • Thiophene-carboxamide derivatives: These might offer similar properties but differ in specific interactions due to the presence of other functional groups.

This compound's uniqueness lies in its combination of three distinct moieties, providing a multifunctional scaffold for diverse scientific exploration.

Properties

IUPAC Name

N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-14-5-6-17(12-15(14)2)26-13-18(23-24-26)21(28)25-9-7-16(8-10-25)22-20(27)19-4-3-11-29-19/h3-6,11-13,16H,7-10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZFGNQZFIFDDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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